Ethyl alpha-phenyl-4-piperidineacetate
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Overview
Description
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of ethyl 2-phenyl-2-(piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of piperidine with phenylacetic acid, followed by esterification with ethanol. The reaction conditions typically involve the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Scientific Research Applications
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-(piperidin-4-yl)acetate involves its interaction with neurotransmitter systems. It acts as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other central nervous system stimulants, leading to increased alertness and cognitive function .
Comparison with Similar Compounds
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate is similar to other piperidine derivatives such as methylphenidate and ethylphenidate. These compounds share a similar mechanism of action as dopamine and norepinephrine reuptake inhibitors . ethyl 2-phenyl-2-(piperidin-4-yl)acetate may have unique pharmacokinetic properties and a different side effect profile compared to its analogs .
Similar Compounds
- Methylphenidate
- Ethylphenidate
- Piperidine derivatives
Properties
CAS No. |
227470-67-9 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-6-4-3-5-7-12)13-8-10-16-11-9-13/h3-7,13-14,16H,2,8-11H2,1H3 |
InChI Key |
DAJVPALELGCOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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